1-(3-アミノプロピル)-4-(2-メトキシフェニル)ピペラジン

概要

説明

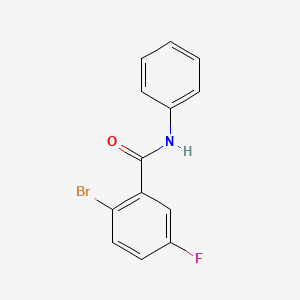

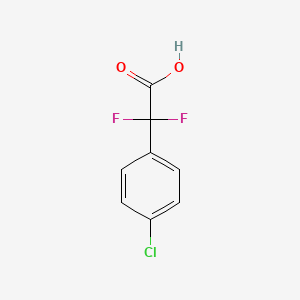

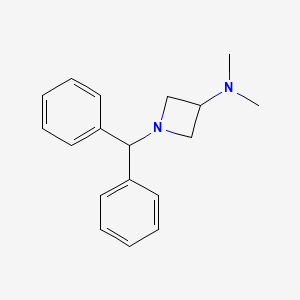

1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高血圧治療

この化合物は、ウラピジルの合成における主要な中間体であり、本態性高血圧および高血圧緊急時の静脈内投与の重要な薬剤です . ウラピジルは、心拍数または頭蓋内血圧に影響を与えることなく、末梢血圧を低下させるα遮断薬です .

中枢性降圧作用

この化合物を原料として合成されたウラピジルは、血脳関門を通過し、5HT-1A受容体を活性化することができます . このユニークなメカニズムにより、ウラピジルは患者における反射性頻脈を予防します .

高血圧クリーゼおよび手術中高血圧の治療

その迅速な作用発現と制御の容易さから、ウラピジルは、主に高血圧クリーゼおよび手術中高血圧の治療に臨床的に使用されてきました .

抗真菌作用

この化合物などのピペラジン誘導体は、抗真菌作用を含む多様な薬理作用を示す重要なファーマコフォアです .

抗精神病作用

ピペラジン誘導体は、抗精神病作用を示すことが判明しています .

抗菌作用

抗酸化作用

ピペラジン誘導体は、抗酸化作用を示すことが判明しています .

抗マラリアおよび抗HIVプロテアーゼ活性

作用機序

Target of Action

It is structurally similar to urapidil , which is known to target the α1-adrenergic receptor and the 5-HT1A receptor . These receptors play crucial roles in regulating blood pressure and central nervous system functions, respectively .

Mode of Action

Given its structural similarity to urapidil , it may also act as an antagonist at the α1-adrenergic receptor and an agonist at the 5-HT1A receptor . This means it may block the action of certain chemicals that constrict blood vessels, while also activating receptors that help to lower blood pressure .

Pharmacokinetics

Its predicted properties include amolecular weight of 249.35200, a density of 1.063±0.06 g/cm3, and a boiling point of 393.8±42.0 °C . It also has a predicted LogP value of 1.86920 , suggesting it may have moderate lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

If it acts similarly to urapidil , it may result in vasodilation (through α1-adrenergic receptor antagonism) and central antihypertensive effects (through 5-HT1A receptor agonism). These effects could potentially lower blood pressure and have other cardiovascular benefits .

Action Environment

It is recommended to be stored at2-8°C under inert gas , suggesting that temperature and oxygen exposure may affect its stability

生化学分析

Biochemical Properties

The compound 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15/h2-3,5-6H,4,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGGXHMQXIQOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440410 | |

| Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20529-23-1 | |

| Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)

![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)

![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)